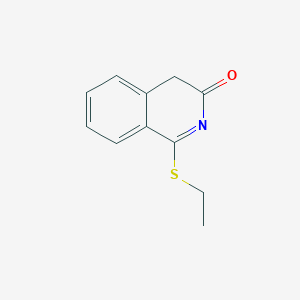
1-(Ethylsulfanyl)isoquinolin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylthio)isoquinolin-3(4H)-one is a heterocyclic compound that belongs to the isoquinolone family. Isoquinolones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of an ethylthio group at the 1-position of the isoquinolin-3(4H)-one core adds unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)isoquinolin-3(4H)-one can be achieved through several methods. One common approach involves the cyclization of 2-ethylthiobenzonitrile with appropriate reagents under controlled conditions. Another method includes the use of rhodium-catalyzed C-H activation/annulation reactions, which provide a convenient route to isoquinolones .
Industrial Production Methods: Industrial production of 1-(Ethylthio)isoquinolin-3(4H)-one typically involves large-scale cyclization reactions using cost-effective and readily available starting materials. The use of transition metal catalysts, such as rhodium or cobalt, can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylthio)isoquinolin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isoquinolones depending on the nucleophile used.
Scientific Research Applications
1-(Ethylthio)isoquinolin-3(4H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethylthio)isoquinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant properties. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Isoquinolin-1(2H)-one: Lacks the ethylthio group, resulting in different chemical and biological properties.
3,4-Dihydroisoquinolin-1(2H)-one: A reduced form of isoquinolin-1(2H)-one with distinct reactivity.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Contains methoxy groups, leading to different pharmacological activities.
Uniqueness: 1-(Ethylthio)isoquinolin-3(4H)-one is unique due to the presence of the ethylthio group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other isoquinolone derivatives.
Properties
CAS No. |
36068-77-6 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-ethylsulfanyl-4H-isoquinolin-3-one |
InChI |
InChI=1S/C11H11NOS/c1-2-14-11-9-6-4-3-5-8(9)7-10(13)12-11/h3-6H,2,7H2,1H3 |
InChI Key |
KPVNOCNFFZLNCY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=O)CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















